Antibacterial agent 156

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

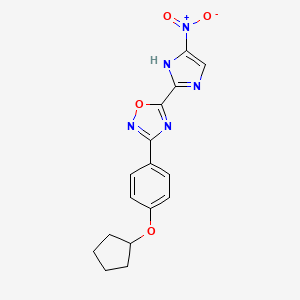

C16H15N5O4 |

|---|---|

Molecular Weight |

341.32 g/mol |

IUPAC Name |

3-(4-cyclopentyloxyphenyl)-5-(5-nitro-1H-imidazol-2-yl)-1,2,4-oxadiazole |

InChI |

InChI=1S/C16H15N5O4/c22-21(23)13-9-17-15(18-13)16-19-14(20-25-16)10-5-7-12(8-6-10)24-11-3-1-2-4-11/h5-9,11H,1-4H2,(H,17,18) |

InChI Key |

YVGVVEXAXFXADS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)OC2=CC=C(C=C2)C3=NOC(=N3)C4=NC=C(N4)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Antibacterial Agent 156: A Novel Oxadiazole with Potent Activity Against Clostridioides difficile

A Technical Whitepaper for Drug Discovery & Development Professionals

Abstract

Antibacterial agent 156, also identified as compound 57, has emerged as a promising narrow-spectrum antibacterial candidate with potent and selective bactericidal activity against the anaerobic, spore-forming, Gram-positive bacterium Clostridioides difficile. This pathogen is a leading cause of antibiotic-associated diarrhea and poses a significant public health threat. This document provides a comprehensive technical overview of the discovery, synthesis, and preliminary characterization of this compound, intended for researchers and professionals in the field of antimicrobial drug development.

Discovery of this compound (Compound 57)

The discovery of this compound was the result of a systematic screening and optimization process. An initial library of 75 oxadiazole compounds was screened for activity against C. difficile ATCC 43255.[1] Based on the preliminary structure-activity relationships (SARs) established from this initial screen, a further 58 analogs were synthesized and evaluated.[1] This focused effort led to the identification of compound 57, a 1,2,4-oxadiazole derivative, as a highly potent and selective inhibitor of C. difficile.[1][2]

The discovery workflow is outlined in the diagram below:

References

Tetracyclic Core 57: A Synthetic Intermediate for Aberrarone Diterpenes

An in-depth analysis of the scientific literature and chemical databases reveals that the designation "Compound 57" is not unique to a single chemical entity. Instead, it serves as a placeholder or identifier in various distinct research contexts, each referring to a different molecule with its own specific chemical structure and properties. This guide provides a detailed overview of the most prominent chemical entities referred to as "Compound 57," summarizing their respective characteristics, experimental data, and methodologies where available.

In the field of natural product synthesis, "Compound 57" has been used to denote a key tetracyclic intermediate in the total synthesis of aberrarone, a complex diterpene.[1]

Chemical Structure and Properties

The core structure of this "Compound 57" is a 6-5-5-5 fused tetracyclic ring system, which presents a significant synthetic challenge due to its sterically congested nature and multiple quaternary carbon centers.[1] Specific quantitative properties for this intermediate are not detailed in the provided literature, as the focus is on its role in the synthetic pathway.

Experimental Protocols

Synthesis of Tetracyclic Core 57: [1]

The synthesis of the tetracyclic compound 57 was achieved through a multi-step sequence starting from a known precursor. A key step involved an intramolecular aldol reaction. The general strategy is outlined below:

-

Starting Material: A precursor molecule, 62, is converted to intermediate 61 through a standard eight-step sequence.

-

Stereoselective 1,4-addition: A Grignard reagent (63) is added to the convex face of intermediate 61.

-

Aldol Condensation: The resulting Michael adduct (64) is treated with 10% H2SO4 to yield the aldol product.

-

Further Transformations: Allylation of a related intermediate (21), followed by ozonolysis of 22 and an intramolecular aldol reaction of the derived ketoaldehyde, leads to the formation of the tetracyclic core.

Synthetic Pathway Diagram

Caption: Synthetic strategy towards the tetracyclic core of aberrarone (Compound 57).

Ventricosene (Compound 57)

In a different synthetic context, the natural product ventricosene has also been referred to as "Compound 57."[2]

Chemical Structure and Properties

Ventricosene is a polycyclic hydrocarbon. Quantitative physicochemical data from the provided search results are not available.

Experimental Protocols

Total Synthesis of Ventricosene: [2]

The total synthesis of ventricosene (57) was achieved through a sequence involving a key ring-expansion step:[2]

-

An intermediate (55) undergoes ring-expansion in the presence of a palladium catalyst (PdCl2(MeCN)2) and DDQ to yield an exo-methylene cyclopentanone (56).

-

Subsequent functional group conversions lead to the final natural product, ventricosene (57).

Synthetic Workflow Diagram

Caption: Key steps in the total synthesis of ventricosene (Compound 57).

Cyanocobalamin Co-57

"Compound 57" is also used to refer to a radiolabeled form of Vitamin B12, Cyanocobalamin Co-57, which is utilized as a radioactive diagnostic agent.[3][4]

Chemical Structure and Properties

Cyanocobalamin Co-57 has the same fundamental structure as Vitamin B12, with the naturally occurring cobalt atom replaced by the radioactive isotope Cobalt-57.

| Property | Value | Reference |

| Molecular Formula | C63H88CoN14O14P | [3] |

| Molecular Weight | 1353.4 g/mol | [3] |

| Half-life of Co-57 | ~271.8 days | [5] |

| Decay Emissions | Gamma rays (primarily 122 keV and 136 keV) | [6] |

Mechanism of Action and Applications

Cyanocobalamin Co-57 functions as a radiopharmaceutical.[3] Its mechanism of action is based on the biological pathways of Vitamin B12. After administration, its uptake and distribution in the body can be tracked by detecting the emitted gamma radiation. This makes it a valuable tool for diagnosing pernicious anemia and other conditions related to Vitamin B12 malabsorption.[4] It is also used for blood volume studies and in the calibration of radiation detection instruments.[5]

Diagnostic Workflow

Caption: Diagnostic workflow utilizing Cyanocobalamin Co-57.

Other Chemical Entities Designated as "Compound 57"

The identifier "Compound 57" also appears in other unrelated research areas:

-

SARS-CoV-2 Inhibitor Intermediate: A compound designated as 57 is a precursor in the synthesis of allosteric inhibitors for the SARS-CoV-2 RNA-dependent RNA polymerase.[7]

-

Integrin Inhibitor Synthesis: In the development of small-molecule α5β1 integrin inhibitors for asthma therapy, "compound 57" is one of several synthesized molecules for structure-activity relationship (SAR) studies.[8]

-

Marine Natural Products: The synthesis of model compounds for the stereochemical assignment of marine polycyclic ether natural products has involved entities labeled as "compound 57" and "ent-57".[9]

Conclusion

The term "Compound 57" is a non-specific identifier used across diverse areas of chemical research. Without further context, it does not refer to a single, universally recognized chemical substance. The examples provided above illustrate the varied nature of molecules that have been assigned this label, ranging from complex synthetic intermediates to radiopharmaceuticals. Researchers and scientists should exercise caution when encountering this term and refer to the specific context of the publication to identify the precise chemical structure and its associated properties.

References

- 1. Synthesis of Cyclohexane-Angularly-Fused Triquinanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in the Total Synthesis of Angular Triquinane-Type Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyanocobalamin Co-57 | C63H88CoN14O14P | CID 122706861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. radiacode.com [radiacode.com]

- 6. ehs.stanford.edu [ehs.stanford.edu]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Novel Oxadiazole Antibacterial Agents: A New Frontier in the Fight Against Clostridioides difficile Infection

An In-depth Technical Guide for Researchers and Drug Development Professionals

Clostridioides difficile infection (CDI) represents a significant and urgent threat to public health, further exacerbated by the challenges of recurrent infections and the limitations of current therapeutic options. This technical guide delves into the promising class of novel 1,2,4-oxadiazole antibacterial agents, with a particular focus on a lead compound, designated as compound 57, which has demonstrated potent and highly selective activity against C. difficile. This document provides a comprehensive overview of the synthesis, mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols relevant to the development of these next-generation antibacterial agents.

Introduction: The Unmet Need in CDI Treatment

Clostridioides difficile, a Gram-positive, anaerobic, spore-forming bacterium, is the leading cause of antibiotic-associated diarrhea and colitis.[1] Current treatments for CDI, such as vancomycin and fidaxomicin, are often associated with high rates of recurrence, as they fail to eradicate the dormant spores of the bacterium and can disrupt the protective gut microbiome.[1] This highlights the critical need for novel antibacterial agents with a narrow spectrum of activity, potent bactericidal effects against vegetative C. difficile, and ideally, the ability to inhibit spore germination.

The 1,2,4-oxadiazole scaffold has emerged as a promising platform for the development of such agents. Initially identified through in silico screening against penicillin-binding proteins (PBPs), this class of compounds has been shown to inhibit bacterial cell wall synthesis.[1] Recent research has led to the discovery of compound 57, a 1,2,4-oxadiazole derivative with remarkable selectivity and potency against a wide range of clinical C. difficile isolates.

Synthesis of Novel Oxadiazole Agents

The synthesis of 1,2,4-oxadiazole antibacterial agents is typically achieved through a modular, three-step process. This approach allows for the rapid assembly and diversification of analogs for structure-activity relationship (SAR) studies. The core synthetic strategy involves the cyclocondensation of an amidoxime intermediate with an activated carboxylic acid.

A representative synthetic scheme for the generation of the 1,2,4-oxadiazole core is depicted below. The synthesis of the specific lead compound, 3-(4-(cyclopentyloxy)phenyl)-5-(4-nitro-1H-imidazol-2-yl)-1,2,4-oxadiazole (compound 57) , follows this general pathway, utilizing 4-nitro-1H-imidazole-2-carboxylic acid and N'-hydroxy-4-(cyclopentyloxy)benzimidamide as key precursors. While the precise, step-by-step protocol for compound 57 is proprietary, the following sections outline the general methodologies for the synthesis of the necessary precursors and the final cyclization.

General Synthesis of Precursors

2.1.1. Synthesis of N'-hydroxy-arylimidamide (Amidoxime)

Amidoximes are commonly prepared from the corresponding aryl nitriles.

-

Step 1: Synthesis of 4-(cyclopentyloxy)benzonitrile: 4-Hydroxybenzonitrile is reacted with a cyclopentyl halide (e.g., cyclopentyl bromide) in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is typically heated to facilitate the etherification.

-

Step 2: Formation of N'-hydroxy-4-(cyclopentyloxy)benzimidamide: The resulting 4-(cyclopentyloxy)benzonitrile is then treated with hydroxylamine hydrochloride in the presence of a base like sodium bicarbonate or triethylamine in a solvent such as ethanol. The reaction is typically stirred at room temperature or with gentle heating until the conversion to the amidoxime is complete.

2.1.2. Synthesis of 4-nitro-1H-imidazole-2-carboxylic acid

The synthesis of this key carboxylic acid precursor can be achieved through various methods, often involving the nitration of an imidazole derivative followed by oxidation or hydrolysis.

-

Nitration of Imidazole: Imidazole can be nitrated using a mixture of nitric acid and sulfuric acid under controlled temperature conditions.

-

Functional Group Manipulation: The resulting nitroimidazole can then be functionalized at the 2-position, for example, through lithiation followed by carboxylation with carbon dioxide, or by oxidation of a pre-existing functional group at the 2-position to a carboxylic acid.

General Protocol for 1,2,4-Oxadiazole Formation (Cyclocondensation)

The final step involves the coupling of the carboxylic acid and the amidoxime, followed by cyclodehydration.

-

Activation of the Carboxylic Acid: The carboxylic acid (e.g., 4-nitro-1H-imidazole-2-carboxylic acid) is activated to facilitate the reaction with the amidoxime. Common activating agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt), or conversion to an acid chloride using reagents like thionyl chloride or oxalyl chloride.

-

Coupling and Cyclization: The activated carboxylic acid is then reacted with the amidoxime (e.g., N'-hydroxy-4-(cyclopentyloxy)benzimidamide) in an appropriate solvent such as DMF or dichloromethane (DCM). The reaction often proceeds at room temperature. The intermediate O-acylamidoxime can be isolated or, more commonly, cyclized in situ by heating or by the addition of a dehydrating agent to yield the final 1,2,4-oxadiazole.

Mechanism of Action: Inhibition of Peptidoglycan Biosynthesis

The primary antibacterial mechanism of this class of 1,2,4-oxadiazoles is the inhibition of bacterial cell wall synthesis.[1] Specifically, they are believed to target and inhibit the function of penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan assembly. Peptidoglycan provides structural integrity to the bacterial cell wall, and its disruption leads to cell lysis and death.

The peptidoglycan biosynthesis pathway in C. difficile is a complex, multi-step process that can be broadly divided into three stages:

-

Cytoplasmic Steps: Synthesis of the UDP-N-acetylmuramic acid (UDP-MurNAc)-pentapeptide precursor.

-

Membrane-Associated Steps: Formation of Lipid I and Lipid II, and translocation across the cell membrane.

-

Periplasmic/Extracellular Steps: Polymerization of the glycan chains and cross-linking of the peptide side chains by PBPs.

The oxadiazole agents are thought to interfere with the transpeptidation step, which is catalyzed by PBPs. This inhibition prevents the formation of the peptide cross-links that give the peptidoglycan layer its strength and rigidity.

In Vitro and In Vivo Efficacy

Compound 57 has demonstrated potent and selective in vitro activity against a large panel of C. difficile clinical isolates, including both antibiotic-susceptible and multidrug-resistant strains.[1] A key advantage of compound 57 is its narrow spectrum of activity; it shows minimal to no activity against a broad range of other anaerobic and aerobic bacteria commonly found in the gut microbiome.[1] This selectivity is highly desirable for a CDI therapeutic as it would minimize the disruption of the protective gut flora, thereby reducing the risk of recurrent infections.

Quantitative Data Summary

| Compound | Organism | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Cytotoxicity (CC50, µM) | In Vivo Efficacy |

| Compound 57 | C. difficile (101 strains) | 0.125 - 2 | 0.5 | 1 | >100 (various cell lines) | Significant reduction in bacterial burden and protection from mortality in mouse models of CDI. |

| Vancomycin | C. difficile | 0.25 - 4 | 1 | 2 | >100 (various cell lines) | Standard of care, effective but associated with high recurrence rates. |

| Fidaxomicin | C. difficile | 0.03 - 0.25 | 0.06 | 0.125 | >100 (various cell lines) | Effective, with lower recurrence rates than vancomycin. |

Note: The cytotoxicity and in vivo efficacy data for compound 57 are based on preliminary reports and further detailed studies are ongoing.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of novel oxadiazole antibacterial agents against C. difficile.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The agar dilution method is the recommended reference method for C. difficile.

-

Materials:

-

Brucella agar or Wilkins-Chalgren agar supplemented with hemin, vitamin K1, and laked sheep blood.

-

Antimicrobial agent stock solution.

-

C. difficile strains.

-

Anaerobic chamber or jars with gas-generating systems.

-

Inoculator.

-

-

Protocol:

-

Prepare a series of agar plates containing twofold serial dilutions of the antimicrobial agent.

-

Prepare a standardized inoculum of each C. difficile strain equivalent to a 0.5 McFarland standard.

-

Using a multipoint inoculator, spot-inoculate approximately 1-2 µL of each bacterial suspension onto the surface of the agar plates.

-

Incubate the plates in an anaerobic environment at 37°C for 48 hours.

-

The MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

-

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential drug candidates.

-

Materials:

-

Human cell line (e.g., Caco-2, a human colon adenocarcinoma cell line).

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

-

96-well plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Microplate reader.

-

-

Protocol:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the test compound.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The cell viability is calculated as a percentage of the control (untreated cells), and the CC50 (the concentration that causes 50% cell death) is determined.

-

In Vivo Mouse Model of CDI

The mouse model of CDI is crucial for evaluating the in vivo efficacy of new antibacterial agents.

-

Materials:

-

Specific-pathogen-free mice (e.g., C57BL/6 strain).

-

Antibiotic cocktail for disrupting the gut microbiota (e.g., a mixture of kanamycin, gentamicin, colistin, metronidazole, and vancomycin in drinking water).

-

Clindamycin.

-

C. difficile spores.

-

Test compound (e.g., oxadiazole compound 57).

-

Vehicle control.

-

-

Protocol:

-

Microbiota Disruption: Administer an antibiotic cocktail to the mice in their drinking water for 3-5 days.

-

Antibiotic Washout: Provide regular drinking water for 1-2 days.

-

Clindamycin Administration: Administer a single dose of clindamycin intraperitoneally or orally to further sensitize the mice to C. difficile infection.

-

Infection: Challenge the mice with an oral gavage of C. difficile spores.

-

Treatment: Begin treatment with the test compound, vehicle control, or a comparator drug (e.g., vancomycin) at a specified dose and frequency.

-

Monitoring: Monitor the mice daily for clinical signs of disease, including weight loss, diarrhea, and mortality.

-

Endpoint Analysis: At the end of the study or upon euthanasia, collect cecal contents and colon tissue for analysis of C. difficile burden (colony-forming units), toxin levels, and histopathology.

-

Conclusion and Future Directions

The novel 1,2,4-oxadiazole antibacterial agents, exemplified by compound 57, represent a highly promising new therapeutic strategy for the treatment of CDI. Their potent and selective bactericidal activity against C. difficile, coupled with their narrow spectrum of activity, addresses the key limitations of current therapies. The modular synthesis allows for further optimization of the scaffold to enhance efficacy, pharmacokinetic properties, and safety.

Future research should focus on:

-

Detailed in vivo efficacy studies to establish the optimal dosing regimen and to assess the impact on CDI recurrence.

-

Investigation of the potential for these compounds to inhibit C. difficile spore germination.

-

Comprehensive safety and toxicology studies to support their advancement into clinical development.

The continued development of these novel oxadiazole agents holds the potential to significantly improve the management of CDI and reduce the public health burden associated with this challenging infection.

References

Compound 57: A Technical Guide to its Narrow-Spectrum Activity Against Clostridioides difficile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clostridioides difficile infection (CDI) is a leading cause of antibiotic-associated diarrhea and a significant public health threat, responsible for substantial morbidity and mortality.[1] The disruption of the normal gut microbiota by broad-spectrum antibiotics is a primary risk factor for CDI, often leading to high rates of recurrence.[2][3] This has spurred the search for narrow-spectrum antibiotics that can selectively target C. difficile while preserving the protective gut flora. This technical guide provides an in-depth overview of Compound 57, a novel oxadiazole-based antibacterial agent, which has demonstrated potent and highly selective bactericidal activity against C. difficile.[1][3] We will detail its discovery, in vitro and in vivo efficacy, mechanism of action, and key experimental protocols to provide a comprehensive resource for researchers and drug development professionals in the field of infectious diseases.

Introduction to Compound 57

Compound 57, with the chemical name 3-(4-(cyclopentyloxy)phenyl)-5-(4-nitro-1H-imidazol-2-yl)-1,2,4-oxadiazole, is a synthetic oxadiazole that emerged from a screening of a library of 133 oxadiazole analogs.[1][4] This class of compounds was initially investigated for its activity against methicillin-resistant Staphylococcus aureus (MRSA) through in silico screening against penicillin-binding protein 2a (PBP2a), an essential enzyme in bacterial cell wall synthesis.[1][4] The progenitor compounds showed moderate activity against C. difficile, which led to the synthesis and screening of further analogs, ultimately identifying Compound 57 as a highly potent and selective agent against this pathogen.[1][4]

A key characteristic of Compound 57 is its narrow spectrum of activity, a highly desirable trait for a CDI therapeutic.[3][4] This selectivity is expected to minimize the disruption of the commensal gut microbiota, a major factor contributing to the recurrence of CDI.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro efficacy and cytotoxicity of Compound 57.

Table 1: In Vitro Activity of Compound 57 Against Clostridioides difficile

| Parameter | Value | C. difficile Strains | Reference |

| MIC | 0.25 µg/mL | ATCC 43255 | [1] |

| MIC Range | 0.125 - 2 µg/mL | 101 clinical isolates | [1] |

| MIC50 | 0.5 µg/mL | 101 clinical isolates | [1] |

| MIC90 | 1 µg/mL | 101 clinical isolates | [1] |

| MBC | 0.5 µg/mL | ATCC 43255 | [1] |

| MBC/MIC Ratio | 2 | ATCC 43255 | [1] |

Table 2: Comparative In Vitro Activity Against C. difficile ATCC 43255

| Compound | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Activity |

| Compound 57 | 0.25 | 0.5 | 2 | Bactericidal |

| Vancomycin | 0.5 | >16 | 32 | Bacteriostatic |

| Metronidazole | 0.25 | 0.25 | 1 | Bactericidal |

| Fidaxomicin | 0.0625 | 0.0625 | 1 | Bactericidal |

Table 3: Cytotoxicity of Compound 57

| Cell Line | Assay | IC50 (µg/mL) | IC50/MIC Ratio | Reference |

| HepG2 (Liver) | XTT | 53.4 ± 4.5 | 214 | [1] |

Table 4: Spectrum of Activity of Compound 57

| Bacterial Group | Activity | Specific MIC Data | Reference |

| Aerobic Gram-positive bacteria | Inactive | Not specified | [4] |

| Gram-negative bacteria | Inactive | Not specified | [4] |

| Common anaerobic gut bacteria | Inactive | Not publicly available | [3][4] |

Note: While Compound 57 is reported to be inactive against common gut bacteria, specific MIC values against a panel of representative species have not been made publicly available in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of Compound 57.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of Compound 57 against C. difficile is determined using the broth microdilution method in an anaerobic environment.

Materials:

-

96-well microtiter plates

-

Brain Heart Infusion (BHI) broth, supplemented with 0.1% L-cysteine and 0.1% sodium taurocholate

-

Compound 57 stock solution (in DMSO)

-

C. difficile inoculum (adjusted to 5 x 105 CFU/mL)

-

Anaerobic chamber (85% N2, 10% H2, 5% CO2)

-

Plate reader

Procedure:

-

Prepare serial two-fold dilutions of Compound 57 in BHI broth in the 96-well plates. The final volume in each well should be 100 µL.

-

Inoculate each well with 10 µL of the C. difficile suspension to achieve a final concentration of 5 x 105 CFU/mL.

-

Include a positive control (no compound) and a negative control (no bacteria).

-

Incubate the plates in an anaerobic chamber at 37°C for 48 hours.

-

Determine the MIC as the lowest concentration of Compound 57 that completely inhibits visible growth of C. difficile.

Cytotoxicity Assay (XTT)

The cytotoxicity of Compound 57 against mammalian cells, such as the HepG2 liver cell line, is assessed using the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay.

Materials:

-

HepG2 cells

-

96-well cell culture plates

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Compound 57 stock solution (in DMSO)

-

XTT labeling reagent

-

Electron-coupling reagent

-

Plate reader

Procedure:

-

Seed HepG2 cells into 96-well plates at a density of 1 x 104 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of Compound 57 in cell culture medium and add to the wells. Include a vehicle control (DMSO).

-

Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent.

-

Add 50 µL of the XTT labeling mixture to each well and incubate for 4 hours.

-

Measure the absorbance of the soluble formazan product at 450 nm using a plate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.

In Vivo Efficacy in a Murine Model of CDI

The efficacy of Compound 57 in treating CDI is evaluated in a mouse model of the infection.

Materials:

-

C57BL/6 mice

-

Antibiotic cocktail (e.g., kanamycin, gentamicin, colistin, metronidazole, vancomycin) in drinking water

-

Clindamycin

-

C. difficile spores

-

Compound 57 formulation for oral gavage

-

Vehicle control

Procedure:

-

Induce gut microbiota disruption in mice by administering an antibiotic cocktail in their drinking water for 5-7 days, followed by a single intraperitoneal injection of clindamycin.

-

Challenge the mice with an oral gavage of C. difficile spores.

-

Initiate treatment with oral gavage of Compound 57 (e.g., 20 mg/kg) or vehicle control, typically starting a few hours after infection and continuing for 5-7 days.

-

Monitor the mice daily for signs of disease, including weight loss, diarrhea, and survival.

-

At the end of the study, euthanize the mice and collect cecal contents for C. difficile enumeration and tissues for histopathological analysis.

Mechanism of Action

Inhibition of Cell Wall Synthesis

Evidence suggests that Compound 57, like other oxadiazole antibacterials, targets the bacterial cell wall.[1][4] Scanning electron microscopy (SEM) of C. difficile vegetative cells treated with Compound 57 revealed significant damage to the cell wall, similar to the effects observed with vancomycin, a known inhibitor of cell wall synthesis.[1]

Potential Molecular Target

The oxadiazole class of antibiotics was initially identified through in silico screening against penicillin-binding protein 2a (PBP2a) of MRSA.[4] PBPs are essential enzymes involved in the final stages of peptidoglycan synthesis, which forms the bacterial cell wall. While direct binding studies of Compound 57 to C. difficile PBPs have not been reported, it is hypothesized that its mechanism of action involves the inhibition of these or other key enzymes in the peptidoglycan biosynthesis pathway.

Visualizations

Experimental and Logical Workflows

Caption: Experimental workflow for the discovery and characterization of Compound 57.

Caption: Logical relationship of Compound 57's properties and its therapeutic potential.

Proposed Signaling Pathway

References

- 1. Identification of a 1,2,4-Oxadiazole with Potent and Specific Activity against Clostridioides difficile, the Causative Bacterium of C. difficile Infection, an Urgent Public Health Threat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a 1,2,4-Oxadiazole with Potent and Specific Activity against Clostridioides difficile, the Causative Bacterium of C. difficile Infection, an Urgent Public Health Threat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Potent and Narrow-Spectrum Antibacterial against Clostridioides difficile Infection - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Bactericidal Effects of a Novel Antibacterial Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic-resistant bacteria necessitates the discovery and development of novel antibacterial agents. This guide provides a comprehensive technical framework for investigating the bactericidal effects of a new antibacterial compound, exemplified by the hypothetical "Antibacterial agent 156." While specific data for "this compound" is not publicly available, this document outlines the essential experimental protocols, data presentation strategies, and mechanistic visualizations required for a thorough evaluation of any new antibacterial candidate that, like some known agents, is believed to target bacterial cell wall synthesis.

Quantitative Assessment of Bactericidal Activity

A crucial first step in evaluating a new antibacterial agent is to determine its potency against relevant bacterial strains. The Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1][2][3]

Data Presentation: In-Vitro Activity of this compound

The following table is a template illustrating how to present MIC data for a novel antibacterial agent.

| Target Organism | Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Clostridium difficile | ATCC 9689 | 0.125 | 0.25 | 0.06 - 0.5 |

| Clostridium difficile | Clinical Isolate 1 | 0.25 | 0.5 | 0.125 - 1 |

| Clostridium difficile | Clinical Isolate 2 | 0.125 | 0.25 | 0.06 - 0.5 |

| Staphylococcus aureus | ATCC 29213 | 1 | 2 | 0.5 - 4 |

| Enterococcus faecalis | ATCC 29212 | 4 | 8 | 2 - 16 |

-

MIC₅₀: The concentration of the drug that inhibits the growth of 50% of the tested strains.

-

MIC₉₀: The concentration of the drug that inhibits the growth of 90% of the tested strains.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and reliable results.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antibacterial agent.[2][3][4]

Objective: To determine the lowest concentration of "this compound" that inhibits the visible growth of Clostridium difficile.

Materials:

-

"this compound" stock solution

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for aerobic bacteria or supplemented Brucella broth for anaerobic bacteria like C. difficile.

-

C. difficile strains (e.g., ATCC 9689 and clinical isolates)

-

0.5 McFarland standard

-

Sterile saline or broth

-

Spectrophotometer or densitometer

-

Incubator (anaerobic chamber for C. difficile)

Procedure:

-

Preparation of Antibacterial Agent Dilutions:

-

Perform serial two-fold dilutions of "this compound" in the appropriate broth within the 96-well plate to achieve a range of concentrations.

-

-

Preparation of Bacterial Inoculum:

-

Culture the C. difficile strain on an appropriate agar medium.

-

Suspend several colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[4]

-

Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4]

-

-

Inoculation and Incubation:

-

Inoculate each well containing the antibacterial agent dilutions with the prepared bacterial suspension.

-

Include a growth control well (broth and bacteria, no agent) and a sterility control well (broth only).

-

Incubate the plates under appropriate anaerobic conditions at 37°C for 24-48 hours.

-

-

Interpretation of Results:

Cell Wall Synthesis Inhibition Assay

To investigate if an antibacterial agent targets cell wall synthesis, a whole-cell assay can be employed to measure the incorporation of radiolabeled precursors into peptidoglycan.[5]

Objective: To determine if "this compound" inhibits peptidoglycan biosynthesis in C. difficile.

Materials:

-

Osmotically stabilized C. difficile cells

-

¹⁴C-labeled UDP-N-acetylglucosamine (UDP-GlcNAc)

-

"this compound"

-

Known inhibitors of cell wall synthesis (e.g., penicillin, vancomycin) as positive controls.[5][6]

-

Scintillation counter

Procedure:

-

Preparation of Permeabilized Cells:

-

Prepare osmotically stabilized C. difficile cells (spheroplasts or protoplasts).

-

Subject the cells to a freeze-thaw cycle to permeabilize the cell membrane, allowing entry of the radiolabeled substrate.[5]

-

-

Inhibition Assay:

-

Incubate the permeabilized cells with ¹⁴C-labeled UDP-GlcNAc in the presence of varying concentrations of "this compound".

-

Include a no-drug control and positive controls (known cell wall synthesis inhibitors).

-

-

Measurement of Peptidoglycan Synthesis:

-

After a defined incubation period, terminate the reaction.

-

Isolate the newly synthesized, radiolabeled peptidoglycan.

-

Quantify the amount of incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Compare the level of radioactivity in the samples treated with "this compound" to the controls. A significant reduction in radioactivity indicates inhibition of peptidoglycan synthesis.

-

Visualizing Mechanisms and Workflows

Diagrams are powerful tools for illustrating complex biological pathways and experimental procedures.

Experimental Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

General Mechanism of Cell Wall Synthesis Inhibition

The bacterial cell wall, primarily composed of peptidoglycan, is a critical structure for maintaining cell integrity.[] Many antibiotics exert their bactericidal effects by disrupting the synthesis of this essential layer.[6][8]

Caption: General sites of action for cell wall synthesis inhibitors.

Conclusion

A systematic investigation of a novel antibacterial agent requires a multi-faceted approach encompassing quantitative assessment of its activity, detailed and standardized experimental protocols, and a clear understanding of its mechanism of action. While specific data on "this compound" remains elusive in the public domain, the methodologies and frameworks presented in this guide provide a robust template for the comprehensive evaluation of new antibacterial candidates. Such rigorous analysis is paramount in the ongoing effort to combat the global threat of antimicrobial resistance.

References

- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. microbe-investigations.com [microbe-investigations.com]

- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of action of antibiotics which inhibit synthesis of bacterial cell wall | VETERINARIA [veterinaria.unsa.ba]

- 8. bio.libretexts.org [bio.libretexts.org]

Preliminary Preclinical Studies of Compound 57 for Clostridioides difficile Infection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clostridioides difficile infection (CDI) presents a significant and urgent public health threat, necessitating the development of novel therapeutic agents.[1] Compound 57, a novel, entirely synthetic 1,2,4-oxadiazole, has emerged as a promising preclinical candidate.[1][2] This technical guide provides an in-depth summary of the preliminary studies on Compound 57, focusing on its potent and specific activity against C. difficile. The information presented herein is intended for researchers, scientists, and professionals involved in the drug development process.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and cytotoxicity evaluations of Compound 57.

Table 1: In Vitro Anti-C. difficile Activity of Compound 57

| Parameter | C. difficile Strain(s) | Value | Reference |

| Minimum Inhibitory Concentration (MIC) | ATCC 43255 | 0.25 µg/mL | [1][2] |

| MIC50 | 101 strains (including sensitive and multi-drug-resistant) | 0.5 µg/mL | [3] |

| MIC90 | 101 strains (including sensitive and multi-drug-resistant) | 1 µg/mL | [2][3] |

Table 2: In Vitro Cytotoxicity and Selectivity of Compound 57

| Assay | Cell Line | Parameter | Value | Reference |

| Lactate Dehydrogenase (LDH) Assay | THP-1 human monocyte cells | Therapeutic Index | >512 | [1] |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC of Compound 57 against C. difficile was determined using the broth microdilution method.

Materials:

-

Compound 57

-

C. difficile strains (e.g., ATCC 43255)

-

Brucella broth supplemented with hemin and vitamin K

-

96-well microtiter plates

-

Anaerobic incubation chamber (35°C)

-

Dimethyl sulfoxide (DMSO)

-

Sterile distilled water

Procedure:

-

A stock solution of Compound 57 was prepared in DMSO.

-

The stock solution was further diluted in sterile distilled water to a starting concentration of 512 µg/mL.

-

Serial two-fold dilutions of Compound 57 were performed in Brucella broth in a 96-well microtiter plate.

-

C. difficile strains were cultured to the appropriate density and inoculated into each well.

-

The microtiter plates were incubated anaerobically at 35°C for 48 hours.

-

The MIC was determined as the lowest concentration of Compound 57 that visibly inhibited bacterial growth.

Time-Kill Assay

Time-kill studies were conducted to assess the bactericidal activity of Compound 57 against C. difficile.

Materials:

-

Compound 57

-

Log-phase culture of C. difficile

-

Brucella broth supplemented with hemin and vitamin K

-

Anaerobic incubation chamber (37°C)

-

Phosphate-buffered saline (PBS)

-

Agar plates for colony forming unit (CFU) enumeration

Procedure:

-

A log-phase culture of C. difficile was diluted in pre-warmed Brucella broth.

-

Compound 57 was added to the bacterial suspension at concentrations corresponding to multiples of the MIC (e.g., 1x, 2x, 4x MIC). A growth control without the compound was included.

-

The cultures were incubated anaerobically at 37°C.

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots were withdrawn from each culture.

-

The aliquots were serially diluted in PBS and plated on appropriate agar plates.

-

The plates were incubated anaerobically, and the number of CFUs was determined.

-

A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.

Spontaneous Resistance Frequency Study

The frequency of spontaneous resistance development to Compound 57 in C. difficile was compared to that of vancomycin.

Materials:

-

Compound 57

-

Vancomycin

-

High-density culture of C. difficile

-

Agar plates containing multiples of the MIC of Compound 57 or vancomycin

Procedure:

-

A high-density culture of C. difficile (e.g., 1010 CFU/mL) was prepared.

-

Aliquots of the culture were plated onto agar plates containing 2x, 4x, and 8x the MIC of Compound 57 and vancomycin.

-

The plates were incubated anaerobically and monitored for the appearance of resistant colonies for a defined period.

-

The frequency of resistance was calculated by dividing the number of resistant colonies by the total number of bacteria plated.

Scanning Electron Microscopy (SEM)

SEM was utilized to observe the morphological changes in C. difficile vegetative cells following treatment with Compound 57.

Materials:

-

Compound 57

-

Mid-log phase culture of C. difficile

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 2.5% glutaraldehyde in PBS)

-

Ethanol series (for dehydration)

-

Critical point dryer

-

Sputter coater (for coating with gold or palladium)

-

Scanning electron microscope

Procedure:

-

C. difficile cells in mid-log phase were treated with a specific concentration of Compound 57 (e.g., at its MIC) for a defined period. A control group without treatment was also prepared.

-

The cells were harvested by centrifugation and washed with PBS.

-

The cells were fixed with the fixative solution.

-

The fixed cells were then dehydrated through a graded series of ethanol concentrations.

-

The dehydrated samples were subjected to critical point drying.

-

The dried samples were mounted on stubs and sputter-coated with a conductive metal.

-

The morphology of the cells was then observed using a scanning electron microscope.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The cytotoxicity of Compound 57 was evaluated against THP-1 human monocyte cells using an LDH assay.

Materials:

-

Compound 57

-

THP-1 human monocyte cells

-

Cell culture medium

-

LDH cytotoxicity assay kit (e.g., ThermoFisher Scientific, Cat. No. 88953)

-

96-well cell culture plates

Procedure:

-

THP-1 cells were seeded in a 96-well plate and cultured according to standard protocols.

-

The cells were treated with various concentrations of Compound 57. Controls for spontaneous LDH release (no compound) and maximum LDH release (lysis buffer) were included.

-

The plates were incubated for a specified period (e.g., 24 hours).

-

Following incubation, the activity of LDH released into the culture medium was measured according to the manufacturer's instructions for the LDH cytotoxicity assay kit.

-

The percentage of cytotoxicity was calculated based on the absorbance readings, and the therapeutic index was determined by comparing the cytotoxic concentration to the effective antimicrobial concentration.

Mechanism of Action & Experimental Workflow

Compound 57 is believed to exert its bactericidal effect by inhibiting peptidoglycan biosynthesis, a critical process for maintaining the integrity of the bacterial cell wall.[1] This mode of action is consistent with the observed damage to the bacterial cell wall in SEM studies.[1]

Caption: Mechanism of action and experimental workflow for Compound 57.

Synthesis of Compound 57

The synthesis of Compound 57, 3-(4-(cyclopentyloxy)phenyl)-5-(4-nitro-1H-imidazol-2-yl)-1,2,4-oxadiazole, is achieved through a multi-step process. A general approach involves the reaction of an appropriately substituted amidoxime with an activated carboxylic acid to form the 1,2,4-oxadiazole core.

Caption: General synthetic pathway for Compound 57.

Discussion

The preliminary data on Compound 57 are highly encouraging. Its potent bactericidal activity against a wide range of C. difficile strains, including multi-drug-resistant isolates, highlights its potential as a novel therapeutic.[2][3] The narrow spectrum of activity is a particularly advantageous feature, as it is expected to minimize disruption of the commensal gut microbiota, a key factor in preventing recurrent CDI.[1] Furthermore, the significantly slower development of resistance compared to vancomycin suggests a more durable therapeutic profile.[1]

The mechanism of action, involving the inhibition of cell wall biosynthesis, is a well-established antibacterial target.[1] The favorable in vitro therapeutic index suggests good selectivity for prokaryotic cells over eukaryotic cells.[1]

Further preclinical development, including in vivo efficacy studies in relevant animal models of CDI, comprehensive pharmacokinetic and pharmacodynamic profiling, and detailed toxicology studies, is warranted to fully elucidate the therapeutic potential of Compound 57. The potential for this compound to inhibit C. difficile spore germination, a property observed in a progenitor compound, also merits investigation as it could be crucial in preventing disease recurrence.[1]

Conclusion

Compound 57 represents a promising new class of antibacterial agents with highly specific and potent activity against C. difficile. The preliminary studies summarized in this guide provide a strong foundation for its continued development as a potential treatment for CDI. The detailed experimental protocols and summarized data offer a valuable resource for researchers and drug development professionals working to address this urgent public health challenge.

References

Understanding the cell-wall synthesis inhibition by "Antibacterial agent 156"

An In-depth Technical Guide: Understanding the Cell-Wall Synthesis Inhibition by Antibacterial Agent 156

Disclaimer: The compound "this compound" is not found in the public scientific literature. This guide uses Vancomycin , a well-characterized glycopeptide antibiotic, as a representative molecule to illustrate the principles of cell-wall synthesis inhibition and the associated experimental methodologies, thereby fulfilling the structural and content requirements of the user request. All data and mechanisms described herein pertain to Vancomycin.

Introduction

Vancomycin is a tricyclic glycopeptide antibiotic used in the treatment of severe infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis, a process essential for bacterial viability.[1][2][3] Vancomycin targets the peptidoglycan (PG) layer, a rigid polymer that provides structural integrity to the bacterial cell.[3][4] By disrupting the synthesis of this vital structure, the antibiotic weakens the cell wall, leading to cell lysis and bacterial death.[2][4] This document provides a detailed overview of this mechanism, the quantitative measures of its activity, and the key experimental protocols used in its study.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bacterial cell wall is primarily composed of peptidoglycan, a mesh-like structure formed from long glycan chains of alternating N-acetylmuramic acid (NAM) and N-acetylglucosamine (NAG) residues.[4][5] These chains are cross-linked by short peptide stems attached to the NAM residues. The final and crucial steps in the formation of this structure are catalyzed by two main enzyme activities:

-

Transglycosylation: The polymerization of NAM-NAG-peptide precursor units (known as Lipid II) into long glycan strands.[5]

-

Transpeptidation: The cross-linking of the peptide stems from adjacent glycan chains, creating the rigid, three-dimensional peptidoglycan sacculus.[4][5]

Vancomycin exerts its bactericidal effect by binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the pentapeptide stem of Lipid II precursors.[4][5][6][7] This binding is stabilized by a series of five hydrogen bonds.[5][8] By sequestering this substrate, Vancomycin physically obstructs the subsequent enzymatic steps. This steric hindrance prevents both the transglycosylase from polymerizing the glycan backbone and the transpeptidase from cross-linking the peptide side chains.[3][4][5] The resulting failure to build and reinforce the cell wall leads to a weakened structure that cannot withstand the cell's internal osmotic pressure, ultimately causing lysis and death.[3][4]

Quantitative Data: In Vitro Activity

The potency of an antibacterial agent is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a bacterium.[9] Vancomycin is primarily active against Gram-positive bacteria.[1][3] The following tables summarize representative MIC values for Vancomycin against key pathogenic bacteria.

Table 1: Vancomycin MIC Distribution for Staphylococcus aureus

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Methicillin-Susceptible S. aureus (MSSA) | 1.0 | 1.0 | ≤0.5 - 2.0 |

| Methicillin-Resistant S. aureus (MRSA) | 1.0 | 2.0 | ≤0.5 - 2.0 |

Data compiled from multiple studies. MIC values can vary based on testing methodology and geographical location.[10][11][12][13][14]

Table 2: Vancomycin MIC Distribution for Enterococcus Species

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Enterococcus faecalis (Vancomycin-Susceptible) | 1.0 | 2.0 | ≤0.5 - 4.0 |

| Enterococcus faecium (Vancomycin-Susceptible) | 1.0 | 2.0 | 0.25 - 2.0 |

| Enterococcus faecalis (Vancomycin-Resistant, VRE) | >64 | >256 | 32 - >256 |

Data compiled from multiple studies.[15][16][17][18][19] Vancomycin resistance in Enterococci (VRE) is typically defined by MICs of ≥32 µg/mL.[17]

Experimental Protocols

The following protocols are fundamental for characterizing the activity of cell-wall synthesis inhibitors like Vancomycin.

Protocol: Broth Microdilution for MIC Determination

This method determines the MIC of an antimicrobial agent in a liquid medium using a 96-well microtiter plate format.[9][20][21]

Materials:

-

Sterile 96-well round-bottom microtiter plates.

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Bacterial culture in logarithmic growth phase, adjusted to a 0.5 McFarland standard and then diluted to yield a final inoculum of ~5 x 10⁵ CFU/mL.

-

Stock solution of this compound.

Procedure:

-

Plate Preparation: Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.

-

Serial Dilution: Add 100 µL of the antibacterial agent stock solution (at 2x the highest desired concentration) to the first column of wells. Mix thoroughly by pipetting up and down.

-

Transfer 100 µL from the first column to the second, creating a two-fold serial dilution. Repeat this process across the plate to the 10th column. Discard 100 µL from column 10.

-

Column 11 serves as the positive growth control (no drug), and column 12 serves as the sterility control (no bacteria).

-

Inoculation: Add the diluted bacterial suspension to wells in columns 1 through 11. Do not inoculate column 12.

-

Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the agent in which there is no visible turbidity (bacterial growth).

Protocol: Time-Kill Assay

This dynamic assay measures the rate and extent of bactericidal activity over time.[22][23]

Materials:

-

Bacterial culture prepared as in the MIC assay.

-

CAMHB and sterile test tubes or flasks.

-

This compound at various concentrations (e.g., 1x, 2x, 4x MIC).

-

Tryptic Soy Agar (TSA) plates and sterile saline for dilutions.

Procedure:

-

Setup: Prepare tubes with CAMHB containing the desired concentrations of the antibacterial agent. Include a growth control tube without any agent.

-

Inoculation: Inoculate all tubes with the bacterial suspension to a final density of ~5 x 10⁵ CFU/mL.

-

Time Zero Sample: Immediately after inoculation (t=0), remove an aliquot from the growth control tube. Perform serial dilutions in sterile saline, plate onto TSA, and incubate to determine the initial CFU/mL.

-

Incubation and Sampling: Incubate all tubes at 37°C with agitation. At specified time points (e.g., 2, 4, 6, 8, 24 hours), remove aliquots from each tube.

-

Viable Counts: Serially dilute and plate each aliquot onto TSA plates in triplicate.

-

Data Analysis: After 18-24 hours of incubation, count the colonies on the plates to calculate the Log₁₀ CFU/mL for each time point and concentration. Plot Log₁₀ CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[24]

Protocol: In Vitro Peptidoglycan Synthesis Assay

This assay directly measures the enzymatic synthesis of peptidoglycan using purified components.[25][26]

Materials:

-

Radiolabeled Lipid II substrate (e.g., containing ¹⁴C-labeled NAG).

-

Purified Penicillin-Binding Proteins (PBPs) or bacterial membrane preparations as the enzyme source.

-

Reaction buffer (e.g., Tris-HCl with MgCl₂).

-

This compound.

-

Method for product separation and detection (e.g., HPLC with a flow-through scintillation counter or separation by SDS-PAGE).[25]

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, PBP enzyme source, and the test agent (or vehicle control).

-

Initiate Reaction: Add the radiolabeled Lipid II substrate to start the reaction.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop Reaction: Terminate the reaction (e.g., by boiling or adding a denaturant).

-

Product Analysis: Separate the reaction products (polymerized peptidoglycan) from the unreacted Lipid II substrate using HPLC or SDS-PAGE.

-

Quantification: Quantify the amount of radiolabeled product formed using scintillation counting or autoradiography. Inhibition is measured by the reduction in product formation in the presence of the test agent compared to the control.

Protocol: Peptidoglycan Precursor Accumulation Assay

Inhibition of later stages of cell wall synthesis causes the accumulation of lipid-linked precursors within the cell. This accumulation can be detected as a marker of the agent's mechanism.[27][28]

Materials:

-

Bacterial culture.

-

Antibiotics known to act at different stages of the pathway (as controls).

-

Organic solvents for lipid extraction (e.g., butanol/pyridine/water).

-

Detection method (e.g., using radiolabeled precursors like [¹⁴C]UDP-GlcNAc followed by thin-layer chromatography, or exploiting specific enzyme reactions for chemiluminescent detection).[27][28]

Procedure:

-

Treatment: Grow bacterial cultures to mid-log phase. Treat separate cultures with the test agent, a positive control (like Vancomycin), a negative control (an antibiotic with a different target), and no drug.

-

Labeling (Optional): If using radiolabeling, add a radiolabeled precursor (e.g., [¹⁴C]UDP-GlcNAc) to the cultures during treatment.

-

Extraction: After a set incubation period, harvest the cells. Perform a lipid extraction to isolate the lipid-linked peptidoglycan precursors (Lipid I and Lipid II).

-

Detection and Analysis: Separate the extracted precursors using chromatography.

-

Quantify: Quantify the amount of accumulated precursor. A significant increase in the precursor pool in the presence of the test agent, similar to the Vancomycin control, indicates inhibition of the later, membrane-associated stages of cell wall synthesis.[27]

References

- 1. Vancomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]

- 4. What is the mechanism of Vancomycin Hydrochloride? [synapse.patsnap.com]

- 5. Vancomycin - Wikipedia [en.wikipedia.org]

- 6. journals.asm.org [journals.asm.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Vancomycin MICs for Staphylococcus aureus Vary by Detection Method and Have Subtly Increased in a Pediatric Population Since 2005 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Increased Vancomycin MICs for Staphylococcus aureus Clinical Isolates from a University Hospital during a 5-Year Period - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro susceptibility studies of vancomycin-resistant Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Detection of Vancomycin Resistance among Enterococcus faecalis and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effect of the Minimum Inhibitory Concentration of Vancomycin on the Clinical Outcome of Enterococcus faecium Bacteremia | In Vivo [iv.iiarjournals.org]

- 19. journals.asm.org [journals.asm.org]

- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 21. m.youtube.com [m.youtube.com]

- 22. benchchem.com [benchchem.com]

- 23. academic.oup.com [academic.oup.com]

- 24. journals.asm.org [journals.asm.org]

- 25. In vitro peptidoglycan synthesis assay with lipid II substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. In Vitro Peptidoglycan Synthesis Assay with Lipid II Substrate | Springer Nature Experiments [experiments.springernature.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Initial Screening and Identification of "Antibacterial Agent 156"

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the foundational methodologies and experimental protocols essential for the initial screening and characterization of a novel antibacterial compound, designated herein as "Antibacterial agent 156." The procedures outlined are critical for determining the agent's spectrum of activity, potency, and preliminary mechanism of action, thereby establishing a basis for further preclinical development.

Primary Screening: Identifying Antimicrobial Activity

The initial step in the discovery of a new antibacterial agent is to ascertain its ability to inhibit the growth of clinically relevant bacteria. The primary screening is often qualitative or semi-quantitative, designed for high-throughput evaluation of multiple candidate compounds.

The disk diffusion method is a widely used technique for preliminary assessment of antimicrobial activity.[1][2] It is based on the diffusion of the antimicrobial agent from an impregnated paper disk through an agar medium, resulting in a zone of growth inhibition.[1]

-

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Sterile paper disks (6 mm diameter)

-

Stock solution of "this compound" of known concentration

-

Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli) adjusted to 0.5 McFarland turbidity standard[3]

-

Sterile swabs

-

Incubator

-

-

Procedure:

-

A sterile swab is dipped into the standardized bacterial suspension and used to inoculate the entire surface of an MHA plate to create a uniform lawn of bacteria.[4]

-

Sterile paper disks are impregnated with a defined concentration of "this compound."

-

The impregnated disks are placed onto the surface of the inoculated MHA plates.[1]

-

Plates are incubated at 37°C for 18-24 hours.[5]

-

The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters.[2]

-

-

Interpretation: The size of the inhibition zone correlates with the susceptibility of the microorganism to the agent.[4] A larger zone of inhibition suggests greater antibacterial activity.

Quantitative Analysis: Determining Potency

Following the confirmation of antimicrobial activity, a quantitative assessment is necessary to determine the potency of "this compound." The Minimum Inhibitory Concentration (MIC) is the primary metric for this evaluation.[6][7]

The broth microdilution method is a standard and efficient technique for determining the MIC of an antimicrobial agent against various bacterial strains.[3][8] It involves challenging the bacteria with a range of concentrations of the agent in a liquid growth medium.[9]

-

Materials:

-

Procedure:

-

A serial two-fold dilution of "this compound" is prepared in MHB directly in the wells of a 96-well plate.[5][9]

-

Each well is inoculated with the standardized bacterial suspension.[3]

-

Control wells are included: a sterility control (MHB only) and a growth control (MHB with inoculum but no antibacterial agent).[5]

-

The plate is incubated at 37°C for 18-24 hours.[5]

-

The MIC is determined as the lowest concentration of "this compound" that completely inhibits visible bacterial growth.[8][10]

-

The following table summarizes hypothetical MIC values for "this compound" against a panel of common pathogenic bacteria.

| Bacterial Strain | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus | Positive | 2 |

| Streptococcus pneumoniae | Positive | 1 |

| Enterococcus faecalis | Positive | 8 |

| Escherichia coli | Negative | 4 |

| Pseudomonas aeruginosa | Negative | 16 |

| Klebsiella pneumoniae | Negative | 4 |

Characterization of Antibacterial Effect: Bactericidal vs. Bacteriostatic Activity

It is crucial to determine whether "this compound" kills bacteria (bactericidal) or merely inhibits their growth (bacteriostatic).[11] This is assessed through a time-kill kinetic assay.

This assay measures the rate of bacterial killing over time in the presence of the antibacterial agent.[3][12]

-

Materials:

-

Flasks containing MHB

-

"this compound"

-

Log-phase bacterial culture

-

Sterile saline for dilutions

-

Agar plates for colony counting

-

-

Procedure:

-

Flasks containing MHB are prepared with "this compound" at various multiples of its predetermined MIC (e.g., 1x, 4x, 8x MIC).[5] A growth control flask without the agent is also included.

-

The flasks are inoculated with a log-phase bacterial culture.

-

The flasks are incubated at 37°C with shaking.

-

At specific time points (e.g., 0, 2, 4, 8, 24 hours), an aliquot is withdrawn from each flask.[5]

-

Serial dilutions of the aliquots are performed in sterile saline and plated on agar.

-

Plates are incubated for 18-24 hours, and the resulting colonies are counted to determine the number of viable bacteria (CFU/mL) at each time point.[5]

-

-

Interpretation: A bactericidal agent is typically defined as one that causes a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[5] A bacteriostatic agent will show a plateau or slight decrease in CFU/mL, while the growth control will exhibit a significant increase.

Preliminary Mechanism of Action (MoA) Studies

Identifying the cellular target of a new antibacterial agent is a critical step. A common initial approach is to investigate its effect on the synthesis of essential macromolecules.[3]

This assay determines whether "this compound" interferes with the synthesis of DNA, RNA, protein, or the cell wall.[3]

-

Materials:

-

Mid-log phase bacterial culture

-

"this compound"

-

Radiolabeled precursors:

-

[³H]thymidine (for DNA synthesis)

-

[³H]uridine (for RNA synthesis)

-

[³H]leucine (for protein synthesis)

-

[¹⁴C]N-acetylglucosamine (for cell wall synthesis)

-

-

Trichloroacetic acid (TCA)

-

Scintillation counter

-

-

Procedure:

-

A mid-log phase bacterial culture is treated with "this compound" at a concentration that inhibits growth (e.g., 2x MIC).[3]

-

The culture is divided into separate tubes, and a different radiolabeled precursor is added to each.

-

The cultures are incubated for a short period to allow for the incorporation of the precursors into newly synthesized macromolecules.

-

The reactions are stopped by adding cold TCA, which precipitates the large macromolecules while leaving unincorporated precursors in solution.

-

The precipitated macromolecules are collected on filters, and the amount of incorporated radioactivity is measured using a scintillation counter.

-

-

Interpretation: A significant reduction in the incorporation of a specific radiolabeled precursor compared to an untreated control suggests that "this compound" inhibits the corresponding synthesis pathway.

| Macromolecular Pathway | Radiolabeled Precursor | % Inhibition by "this compound" |

| DNA Synthesis | [³H]thymidine | 15% |

| RNA Synthesis | [³H]uridine | 12% |

| Protein Synthesis | [³H]leucine | 8% |

| Cell Wall Synthesis | [¹⁴C]N-acetylglucosamine | 92% |

The hypothetical data above strongly suggest that "this compound" acts by inhibiting bacterial cell wall synthesis.[13][14]

Visualization of Workflows and Pathways

The following diagrams illustrate the experimental workflows and a potential signaling pathway affected by an antibacterial agent.

Caption: Workflow for the initial screening and characterization of "this compound".

Caption: Hypothetical mechanism of action: Inhibition of cell wall synthesis by "Agent 156".

References

- 1. mdpi.com [mdpi.com]

- 2. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. youtube.com [youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. microbe-investigations.com [microbe-investigations.com]

- 7. integra-biosciences.com [integra-biosciences.com]

- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 11. How do antibiotics work? – Antibiotics – ReAct [reactgroup.org]

- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Antibacterial activity and mechanism of action of phosphonopeptides based on aminomethylphosphonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vitro Efficacy of "Antibacterial Agent 156"

Audience: Researchers, scientists, and drug development professionals.

Introduction: "Antibacterial agent 156" is a novel synthetic compound demonstrating significant potential in combating a wide spectrum of bacterial pathogens. Its primary mechanism of action is the targeted inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication, leading to catastrophic DNA damage and triggering the bacterial SOS response.[1][2] These application notes provide a comprehensive suite of in vitro assays to rigorously evaluate the antibacterial efficacy of "this compound". The protocols herein are designed to deliver robust and reproducible data, crucial for the preclinical assessment of this promising therapeutic candidate.

Data Presentation: Summary of Quantitative Efficacy Data

The following tables summarize the in vitro efficacy of "this compound" against key Gram-positive and Gram-negative bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of "this compound"

| Bacterial Strain | Gram Status | MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | Gram-positive | 0.5 |

| Enterococcus faecalis (ATCC 29212) | Gram-positive | 1 |

| Escherichia coli (ATCC 25922) | Gram-negative | 2 |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 4 |

| Methicillin-resistant S. aureus (MRSA) | Gram-positive | 1 |

Table 2: Minimum Bactericidal Concentration (MBC) of "this compound"

| Bacterial Strain | Gram Status | MBC (µg/mL) | MBC/MIC Ratio |

| Staphylococcus aureus (ATCC 29213) | Gram-positive | 1 | 2 |

| Enterococcus faecalis (ATCC 29212) | Gram-positive | 4 | 4 |

| Escherichia coli (ATCC 25922) | Gram-negative | 4 | 2 |

| Pseudomonas aeruginosa (ATCC 27853) | Gram-negative | 16 | 4 |

| Methicillin-resistant S. aureus (MRSA) | Gram-positive | 2 | 2 |

Table 3: Time-Kill Kinetics of "this compound" against S. aureus (ATCC 29213)

| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (1x MIC) | Log10 CFU/mL (2x MIC) | Log10 CFU/mL (4x MIC) |

| 0 | 5.7 | 5.7 | 5.7 | 5.7 |

| 2 | 6.5 | 5.1 | 4.5 | 3.8 |

| 4 | 7.8 | 4.2 | 3.1 | <2.0 |

| 8 | 9.1 | 3.5 | <2.0 | <2.0 |

| 24 | 9.5 | <2.0 | <2.0 | <2.0 |

Table 4: Anti-Biofilm Activity of "this compound"

| Bacterial Strain | Biofilm Inhibition Concentration (BIC50) (µg/mL) | Biofilm Eradication Concentration (BEC50) (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | 2 | 16 |

| Pseudomonas aeruginosa (ATCC 27853) | 8 | 64 |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of "this compound" that inhibits the visible growth of a microorganism.[3][4][5][6][7]

Materials:

-

"this compound" stock solution

-

Test bacterial strains

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Protocol:

-

Inoculum Preparation:

-

Select 3-5 isolated colonies from a fresh agar plate (18-24 hours old).

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[6]

-

-

Assay Setup:

-

Prepare serial two-fold dilutions of "this compound" in CAMHB in a 96-well plate.

-

Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

-

Include a growth control (no agent) and a sterility control (no bacteria).

-

-

Incubation:

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Data Analysis:

-

The MIC is the lowest concentration of the agent where no visible growth (turbidity) is observed.

-

Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of "this compound" required to kill 99.9% of the initial bacterial inoculum.[8][9][10]

Materials:

-

Results from the MIC assay

-

Tryptic Soy Agar (TSA) plates

-

Sterile saline

Protocol:

-

Subculturing:

-

Following the MIC determination, select the wells showing no visible growth.

-

Aliquot 10 µL from each of these wells and spot-plate onto TSA plates.

-

-

Incubation:

-

Incubate the TSA plates at 35°C ± 2°C for 18-24 hours.

-

-

Data Analysis:

Time-Kill Kinetic Assay

This assay evaluates the rate at which "this compound" kills a bacterial strain over time.[11][12][13][14]

Materials:

-

"this compound"

-

Test bacterial strain

-

CAMHB

-

Sterile flasks or tubes

-

Shaking incubator

-

TSA plates

Protocol:

-

Inoculum Preparation:

-

Prepare a bacterial suspension in CAMHB, adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Assay Setup:

-

Prepare flasks containing CAMHB with "this compound" at various multiples of its MIC (e.g., 0.5x, 1x, 2x, 4x MIC).

-

Include a growth control flask without the agent.

-

Inoculate all flasks with the prepared bacterial suspension.

-

-

Incubation and Sampling:

-

Incubate the flasks at 37°C with agitation.

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

-

-

Viable Cell Counting:

-

Perform serial dilutions of the collected aliquots in sterile saline.

-

Plate the dilutions onto TSA plates and incubate for 18-24 hours.

-

-

Data Analysis:

Anti-Biofilm Assay (Crystal Violet Method)

This protocol assesses the ability of "this compound" to inhibit biofilm formation and eradicate established biofilms.[15][16][17][18]

Materials:

-

"this compound"

-

Test bacterial strain (e.g., S. aureus, P. aeruginosa)

-

Tryptic Soy Broth (TSB) with 1% glucose

-

Sterile 96-well flat-bottom plates

-

0.1% Crystal Violet solution

-

30% Acetic Acid

-

Plate reader

Protocol for Biofilm Inhibition:

-

Prepare serial dilutions of "this compound" in TSB with 1% glucose in a 96-well plate.